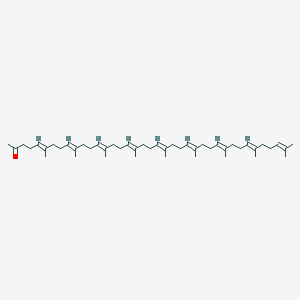

Solanesyl Acetone

Description

Properties

IUPAC Name |

(5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O/c1-39(2)21-12-22-40(3)23-13-24-41(4)25-14-26-42(5)27-15-28-43(6)29-16-30-44(7)31-17-32-45(8)33-18-34-46(9)35-19-36-47(10)37-20-38-48(11)49/h21,23,25,27,29,31,33,35,37H,12-20,22,24,26,28,30,32,34,36,38H2,1-11H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIVRAJPGJDFMS-NSCWJZNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316233 | |

| Record name | Solanesyl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65717-26-2 | |

| Record name | Solanesyl acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65717-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesyl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9,13,17,21,25,29,33,37-Nonatriacontanonaen-2-one, 6,10,14,18,22,26,30,34,38-nonamethyl-, (5E,9E,13E,17E,21E,25E,29E,33E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Solanesyl Acetone in the Semi-Synthesis of Coenzyme Q10

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), or ubiquinone, is a vital lipophilic molecule integral to cellular energy production and antioxidant defense.[1][2] Its high market demand in pharmaceuticals and nutraceuticals has driven the development of various production methods, including chemical synthesis, microbial fermentation, and semi-synthetic approaches.[3] This technical guide provides an in-depth examination of the semi-synthetic route, focusing on the critical role of Solanesyl Acetone as a key intermediate. We will dissect the chemical transformations from the natural precursor, solanesol, to the final CoQ10 molecule, presenting detailed protocols, mechanistic insights, and analytical methodologies. This document is intended for scientists and professionals in drug development seeking a comprehensive understanding of this commercially significant synthetic pathway.

Introduction to Coenzyme Q10 (Ubiquinone)

Coenzyme Q10 is a benzoquinone molecule with a 10-unit isoprenoid tail, endowing it with lipid solubility and localizing it to cellular membranes, particularly the inner mitochondrial membrane.[4]

Biochemical Significance and Function

CoQ10's primary role is as an essential electron carrier in the mitochondrial respiratory chain, shuttling electrons from Complexes I and II to Complex III, which is fundamental for adenosine triphosphate (ATP) synthesis.[5] Beyond its bioenergetic function, its reduced form, ubiquinol, is a potent antioxidant, protecting cellular components like lipids, proteins, and DNA from oxidative damage.[6] Deficiencies in CoQ10, whether from reduced biosynthesis or increased utilization, are associated with a range of pathophysiological conditions, making its synthesis a topic of significant medical and commercial interest.[7][8]

Overview of CoQ10 Production Strategies

The commercial production of CoQ10 is achieved through three main strategies:

-

Microbial Fermentation: This method utilizes microorganisms such as Agrobacterium, Paracoccus, and certain yeasts that are potent ubiquinone producers. It offers the advantage of producing the optically pure, all-trans isomer required for biological activity.[1]

-

Full Chemical Synthesis: This approach builds the molecule from simple, inexpensive precursors. However, these methods are often less feasible due to the use of harsh solvents and chemicals and the challenge of achieving the correct stereochemistry for the isoprenoid side chain.[1]

-

Semi-Synthesis: This strategy provides a bridge between biological and chemical methods. It begins with a naturally derived, stereochemically defined precursor for the side chain, which is then chemically elongated and coupled to a synthetic benzoquinone head.[9][10]

This guide focuses on the semi-synthetic approach, which prominently features solanesol as the starting material.[11]

Solanesol: The Natural Precursor to the Decaprenyl Side Chain

Solanesol is a non-cyclic terpene alcohol composed of nine isoprene units (C45) in an all-trans configuration.[12]

Sources and Extraction

Solanesol is predominantly found in and extracted from the leaves of solanaceous plants, most notably tobacco (Nicotiana tabacum) and, to a lesser extent, potato (Solanum tuberosum) leaves.[10][12] Its natural origin provides the correct stereospecificity for the isoprenoid chain, a critical feature that is difficult and costly to achieve through total chemical synthesis.[8] A typical extraction process involves shaking tobacco dust with a nonpolar solvent like hexane, followed by evaporation of the solvent.[10]

Rationale for Use in CoQ10 Synthesis

The primary advantage of using solanesol is that it provides a C45 backbone with the desired all-trans stereochemistry. The synthetic challenge is thus reduced to elongating this chain by one isoprene unit (five carbons) and coupling it to the quinone head. This approach is more efficient and cost-effective than building the entire C50 decaprenyl chain from scratch.[13][14]

The Core Intermediate: Synthesis of this compound

The conversion of solanesol (a C45 alcohol) into this compound (a C48 ketone) is a cornerstone of the semi-synthetic route. This transformation prepares the side chain for the final C2 elongation step.

Reaction Pathway: From Solanesol to this compound

The synthesis is a multi-step process that begins with the activation of the terminal hydroxyl group of solanesol, followed by a reaction analogous to the acetoacetic ester synthesis.

-

Step 1: Activation via Halogenation: The terminal hydroxyl group of solanesol is a poor leaving group. It is first converted into a better leaving group, typically a halide. This is often achieved by treating solanesol with an agent like phosphorus tribromide (PBr₃) in an anhydrous ether solution to yield solanesyl bromide.[10][15]

-

Step 2: Alkylation and Decarboxylation: The resulting solanesyl bromide is reacted with a nucleophile, such as the enolate of ethyl acetoacetate. This is followed by saponification (hydrolysis) of the ester and subsequent decarboxylation under heat to yield this compound.[8][10]

Diagram: Synthesis of this compound from Solanesol

Caption: Reaction pathway from solanesol to this compound.

Detailed Experimental Protocol for this compound Synthesis

This protocol is a synthesis of methodologies described in the literature and should be adapted and optimized for specific laboratory conditions.[10]

Materials:

-

Solanesol

-

Anhydrous Hexane and Ether

-

Pyridine

-

Phosphorus Tribromide (PBr₃)

-

Ethyl Acetoacetate

-

Sodium metal

-

Absolute Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Synthesis of Solanesyl Bromide:

-

Dissolve 10 g of solanesol in a mixture of 9.5 mL anhydrous hexane and 13.5 mL anhydrous ether. Cool the solution to 0-5°C.

-

Add 1.3 mL of pyridine.

-

Over 35 minutes, add 1.8 mL of PBr₃ dissolved in 13 mL of hexane, maintaining the temperature at 0-5°C.

-

Stir the mixture at 0-5°C for 3 hours.

-

Pour the reaction mixture into ice water and stir for 10 minutes.

-

Separate the organic phase. Extract the aqueous layer with ether.

-

Wash the combined organic phases with 5% sodium bicarbonate solution and then water. Dry over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to obtain solanesyl bromide as an oil.

-

-

Synthesis of this compound:

-

Prepare sodium ethoxide by dissolving 0.4 g of sodium metal in 18 mL of absolute ethanol.

-

To the previously synthesized solanesyl bromide, add 2.5 g of ethyl acetoacetate.

-

Add the sodium ethoxide solution over 20 minutes, maintaining a temperature of 10°C.

-

Keep the reaction mass at 20°C for 12 hours.

-

Heat the mixture to 80°C and add 2.5 mL of 10% NaOH solution over 1 hour.

-

Stir at 80°C for 4 hours to effect hydrolysis and decarboxylation.

-

Pour the mixture into ice water and extract with ether.

-

Wash the ether solution with water, dry over MgSO₄, and evaporate the solvent to yield crude this compound. Purify via column chromatography.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the numerous methyl and methylene protons of the isoprenoid chain. A characteristic singlet around 2.1 ppm for the acetyl methyl group. |

| ¹³C NMR | A signal for the ketone carbonyl carbon around 208 ppm. Multiple signals in the aliphatic region for the isoprenoid chain carbons. |

| FT-IR | A strong C=O stretching vibration band around 1715 cm⁻¹. |

| LC-MS | A molecular ion peak corresponding to the calculated mass of this compound (C₄₈H₇₈O). |

Chain Elongation: From this compound to the Decaprenyl Moiety

With this compound (a C48 ketone) in hand, the next critical step is to add the final two carbons to complete the C50 decaprenyl side chain. This is typically achieved by converting the ketone into a tertiary alcohol, isodecaprenol.

Synthesis of Isodecaprenol via Grignard Reaction

A common method for this C2 elongation is the Grignard reaction, where this compound is treated with vinylmagnesium bromide. This reaction converts the ketone into a tertiary allylic alcohol, isodecaprenol.[8]

Diagram: Synthesis of Isodecaprenol

Caption: Conversion of this compound to Isodecaprenol.

Detailed Experimental Protocol for Isodecaprenol Synthesis

This protocol is based on principles of Grignard reactions with ketones.[8]

Materials:

-

This compound

-

Vinylmagnesium bromide (typically 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the purified this compound in anhydrous THF in a flame-dried flask.

-

Cool the solution to 0°C in an ice bath.

-

-

Grignard Addition:

-

Slowly add the vinylmagnesium bromide solution dropwise to the stirred ketone solution. An exothermic reaction is expected. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting ketone.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain crude isodecaprenol.

-

Purify the product by silica gel column chromatography.

-

The Final Condensation and Oxidation to Coenzyme Q10

The final stage of the synthesis involves coupling the C50 side chain (isodecaprenol) with a suitably prepared benzoquinone head group, followed by a final oxidation step.

Coupling and Oxidation Workflow

The coupling reaction is typically a Friedel-Crafts alkylation between the C50 alcohol (isodecaprenol) and a hydroquinone derivative, such as 2,3-dimethoxy-5-methylhydroquinone. This reaction is catalyzed by a Lewis acid. The resulting coupled product, a hydroquinone, is then oxidized to the final quinone form, Coenzyme Q10, using a mild oxidizing agent like ceric ammonium nitrate (CAN) or ferric chloride.[11][13]

Diagram: Final Synthesis of Coenzyme Q10

Caption: Final coupling and oxidation steps to yield CoQ10.

Analytical Methodologies for Monitoring CoQ10 Synthesis

Rigorous analytical control is essential throughout the synthesis to monitor reaction progress, identify intermediates, and quantify the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose.[16][17]

HPLC Method for Purity and Quantification

A validated reverse-phase HPLC method is required to separate CoQ10 from starting materials, intermediates, and process-related impurities.[16][18]

Protocol: Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh a small amount of the reaction mixture or final product.

-

Dissolve the sample in a suitable solvent. A common approach is to dissolve in hexane and then dilute with the mobile phase or reagent alcohol to a final concentration of approximately 0.04 mg/mL.[18]

-

Filter the solution through a 0.45 µm filter prior to injection.

-

-

HPLC Method Parameters:

| Parameter | Typical Value | Rationale |

| Column | C8 or C18, 5 µm particle size | Provides good retention and resolution for the highly lipophilic CoQ10 molecule. |

| Mobile Phase | Acetonitrile and Isopropyl Alcohol (e.g., 84:16, v/v)[16] | An isocratic mixture of organic solvents is effective for eluting the nonpolar analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV-Vis or Photodiode Array (PDA) at 275 nm | CoQ10 has a characteristic UV absorbance maximum at ~275 nm in its oxidized form.[9] |

| Injection Vol. | 10-20 µL | Standard injection volume. |

The method must be validated for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.[16][18]

Conclusion

The semi-synthetic pathway to Coenzyme Q10 represents a powerful convergence of natural product chemistry and synthetic organic chemistry. Within this pathway, this compound emerges not merely as an intermediate, but as a pivotal molecular scaffold. Its synthesis from naturally-sourced, stereochemically-defined solanesol efficiently prepares the C45 side chain for the final, crucial C2 elongation. This strategy circumvents the significant challenges associated with the stereocontrolled total synthesis of the decaprenyl tail. A thorough understanding of the synthesis, purification, and characterization of this compound is therefore fundamental for any researcher or organization involved in the large-scale, cost-effective production of Coenzyme Q10. Future advancements will likely focus on improving the efficiency and environmental footprint of each step, from solanesol extraction to the final coupling and oxidation reactions.

References

-

Shukla, S., & Dubey, K. K. (2018). CoQ10 a super-vitamin: review on application and biosynthesis. 3 Biotech, 8(5), 249. [Link]

-

López-García, E., et al. (2023). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. Antioxidants, 12(7), 1459. [Link]

-

Shukla, S., & Dubey, K. K. (2018). CoQ10 a super-vitamin: review on application and biosynthesis. ResearchGate. [Link]

-

López-García, E., et al. (2023). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. ResearchGate. [Link]

-

Satyanarayana, P. V., et al. (2009). Determination of Ubiquinone Q10 (Coenzyme Q10) and its synthesis related impurities by High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Rasayan Journal of Chemistry, 2(1), 58-66. [Link]

-

Awad, A. M., et al. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. Metabolites, 11(6), 385. [Link]

-

Piroi, M., et al. (2023). An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods. Metabolites, 13(2), 272. [Link]

-

Piroi, M., et al. (2023). An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods. MDPI. [Link]

-

Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89. [Link]

-

Sikalidis, A. K., & Mazor, E. (2016). Coenzyme Q10 analytical determination in biological matrices and pharmaceuticals. International Journal of Medical Research & Health Sciences, 5(7), 1-11. [Link]

-

Nguyen, T., & Dong, P. (2021). Determination and Validation of a Single Laboratory Method for Coenzyme Q10 (Ubiquinone) by UHPLC. LCGC International, 34(11), 20-25. [Link]

- Naruta, Y. (2002). Synthesis of coenzyme Q10, ubiquinone.

- Zhang, Y., et al. (2007). A novel process for synthesis of coenzyme Q10.

-

Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. ResearchGate. [Link]

-

Li, M., et al. (2011). Synthesis of the Key Intermediate of Coenzyme Q10. ResearchGate. [Link]

-

Atla, S. R., et al. (2014). A new method of synthesis of coenzyme Q10 from isolated solanesol from tobacco waste. ResearchGate. [Link]

- Naruta, Y. (2004). Synthesis of coenzyme Q10, ubiquinone.

-

Ellis, J. L. (2010). Coenzyme Q10 Synthesis Mevalonate Pathway. Metabolomics. [Link]

-

Ajjarapu, K. M. (2015). Synthesis of Ubiquinone Q10 (Co Q 10 ) from Natural Tobacco Leaves. ResearchGate. [Link]

-

Park, Y. C., et al. (2010). Current state of coenzyme Q(10) production and its applications. Applied Microbiology and Biotechnology, 85(6), 1667-1673. [Link]

-

Wikipedia contributors. (2024). Coenzyme Q10. Wikipedia. [Link]

-

Rhea contributors. (n.d.). RHEA:44256. Rhea. [Link]

-

Kalen, A., et al. (1990). Nonaprenyl-4-hydroxybenzoate transferase, an enzyme involved in ubiquinone biosynthesis, in the endoplasmic reticulum-Golgi system of rat liver. The Journal of Biological Chemistry, 265(2), 1158-1164. [Link]

-

Li, M., et al. (2011). Synthesis of the Key Intermediate of Coenzyme Q10. Molecules, 16(5), 4097-4103. [Link]

-

Chen, W.-C., et al. (2023). Navigating Anti-Fatigue Effect: Aqueous Extract of Cistanche tubulosa plus QH in Vitro and in Vivo Study. Nutrients, 15(2), 370. [Link]

-

Hidalgo-Gutiérrez, A., et al. (2018). 4-Hydroxybenzoic acid restores CoQ10 biosynthesis in human COQ2 deficiency. EMBO Molecular Medicine, 10(2), e8265. [Link]

-

Quinzii, C. M., et al. (2012). Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts. PLoS ONE, 7(2), e30606. [Link]

-

Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 54. [Link]

-

Schömel, N. (2021). Synthesis of coenzyme Q10 derivatives, their structural and electrochemical characterization, and functional studies on cellular. Saarland University. [Link]

-

Awad, A. M., et al. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. MDPI. [Link]

-

Cai, J., et al. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 522. [Link]

-

Li, M., et al. (2011). Synthesis of the Key Intermediate of Coenzyme Q10. ResearchGate. [Link]

-

Löffler, F., et al. (1997). On the origins and functions of the enzymes of the 4-chlorobenzoate to 4-hydroxybenzoate converting pathway. Acta Biochimica Polonica, 44(4), 691-704. [Link]

-

Tsalidis, G. A., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 843. [Link]

-

Awad, A. M., et al. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. Metabolites, 11(6), 385. [Link]

-

Trefzer, C., et al. (2012). Benzothiazinones Mediate Killing of Corynebacterineae by Blocking Decaprenyl Phosphate Recycling Involved in Cell Wall Biosynthesis. The Journal of Biological Chemistry, 287(40), 33173-33181. [Link]

-

Thorne Editorial Team. (2024). How Coenzyme Q10 (CoQ10) Promotes Cellular Energy Production. Thorne. [Link]

-

Saeed, A., et al. (2024). Biosynthetic pathway of the isoprenoid tail of CoQ. ResearchGate. [Link]

Sources

- 1. CoQ10 a super-vitamin: review on application and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current state of coenzyme Q(10) production and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How Coenzyme Q10 Promotes Cellular Energy Production | Thorne [thorne.com]

- 5. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 6. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 10. US6686485B2 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 11. thescipub.com [thescipub.com]

- 12. Solanesol Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of the Key Intermediate of Coenzyme Q10 [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sphinxsai.com [sphinxsai.com]

- 17. article.imrpress.com [article.imrpress.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Chemical structure and properties of Solanesyl Acetone.

An In-Depth Technical Guide to Solanesyl Acetone: Structure, Properties, and Applications

Introduction

This compound is a vital chemical intermediate, primarily recognized for its role in the synthesis of Coenzyme Q10 (CoQ10) and its analogues.[] As a long-chain isoprenoid ketone, its unique structure serves as a foundational building block in the pharmaceutical and nutraceutical industries. The molecule is derived from solanesol, a naturally occurring terpene alcohol found in abundance in plants of the Solanaceae family, such as tobacco and potatoes.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound possesses a C48 backbone, characterized by a nonamethylnonatriaconta-nonaenyl chain attached to a propan-2-one moiety. This extensive isoprenoid chain is crucial for its function as a lipophilic side chain in the synthesis of ubiquinones.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one | [] |

| CAS Number | 65717-26-2 | [][4] |

| Molecular Formula | C48H78O | [][4] |

| Molecular Weight | 671.13 g/mol | [][4] |

| Canonical SMILES | CC(=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | [] |

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its long, unsaturated hydrocarbon chain, making it a lipophilic and non-polar molecule. Detailed experimental data on some of its properties are not widely available.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | No Data Available | [4] |

| Melting Point | No Data Available | [4] |

| Boiling Point | No Data Available | [4] |

| Solubility | Soluble in Dichloromethane (DCM), Methanol | [4] |

Natural Occurrence and Synthesis

Biosynthesis

This compound itself is not naturally abundant; it is a synthetic derivative of solanesol. Solanesol is a non-cyclic terpene alcohol that accumulates primarily in solanaceous plants.[3] In these plants, solanesol is synthesized via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[3][5] The pathway involves the formation of C5 isoprene precursors, which are sequentially condensed to form solanesyl diphosphate (SPP).[3] The final step in the natural pathway is the conversion of SPP's pyrophosphate group to a hydroxyl group, yielding solanesol.[3]

Chemical Synthesis

The industrial production of this compound is a critical step in the semi-synthesis of CoQ10. The process typically starts from purified solanesol, which is first converted into a more reactive intermediate, solanesyl bromide. This intermediate is then reacted with an acetoacetate derivative to introduce the acetone moiety.

A common synthetic route involves the following key steps[2]:

-

Bromination of Solanesol: Solanesol is treated with a brominating agent, such as phosphorus tribromide (PBr₃), in an appropriate solvent like tetrahydrofuran (THF) at low temperatures to yield solanesyl bromide.[2]

-

Alkylation of Ethyl Acetoacetate: Solanesyl bromide is then used to alkylate ethyl acetoacetate in the presence of a base (e.g., potassium tert-butoxide or potassium carbonate) in a solvent like hexane.[2] This reaction forms an intermediate solanesyl acetoacetate ester.

-

Hydrolysis and Decarboxylation: The resulting ester is subjected to hydrolysis and decarboxylation, typically using a potassium hydroxide solution in isopropanol.[2] This final step removes the ethyl carboxylate group, yielding the target molecule, this compound.[2]

Synthesis Workflow Diagram:

Caption: General workflow for the chemical synthesis of this compound from Solanesol.

Applications in Drug Development

The primary and most significant application of this compound is its role as a precursor in the synthesis of Coenzyme Q10. CoQ10 is a vital, vitamin-like substance found in every cell of the body, where it plays a critical role in energy production within the mitochondria and functions as a powerful antioxidant. This compound provides the crucial 9-isoprenyl unit side-chain that characterizes CoQ10.[][2]

Beyond CoQ10, the solanesyl backbone is a feature in other important biomolecules, including Vitamin K2.[3][5] Consequently, this compound is a valuable starting material for the synthesis of these compounds, which have widespread applications as dietary supplements and therapeutic agents for cardiovascular diseases, neurodegenerative disorders, and as anti-cancer agent synergizers.[3][5]

Analytical and Experimental Protocols

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum would show characteristic signals for the terminal acetyl group (a singlet around 2.1 ppm), multiple signals for the numerous methyl groups on the isoprenoid chain, and vinylic protons along the chain.[6] The large number of repeating units would result in complex, overlapping signals in the aliphatic region.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group, typically appearing around 1715 cm⁻¹.[7] Additional peaks would correspond to C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electron-Impact Mass Spectrometry (EI-MS) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the long isoprenoid chain.[7]

Analytical Workflow Diagram:

Caption: A typical workflow for the purification and analysis of synthesized this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method adapted from patent literature for the synthesis of this compound from solanesyl bromide.[2]

Objective: To synthesize this compound via the alkylation of an acetoacetate ester followed by hydrolysis and decarboxylation.

Materials:

-

Solanesyl bromide (25 g)

-

Ethyl acetoacetate (18.3 g)

-

Potassium tert-butoxide (7.1 g)

-

Hexane (65 ml)

-

20% Potassium hydroxide (KOH) solution in isopropanol

-

Deionized water

-

Nitrogen gas supply

-

Reaction flask, condenser, and other standard glassware

Procedure:

-

Reaction Setup: To a reaction flask containing hexane (65 ml) under a nitrogen atmosphere, add potassium tert-butoxide (7.1 g).

-

Addition of Acetoacetate: Slowly add ethyl acetoacetate (18.3 g) to the flask while stirring.

-

Addition of Solanesyl Bromide: Add solanesyl bromide (25 g) to the reaction mixture.

-

Alkylation Reaction: Allow the reaction to proceed overnight with continuous stirring at room temperature to form the intermediate solanesyl acetoacetate ester.

-

Workup 1: After the reaction is complete, filter the mixture to remove any solid byproducts. Distill the hexane from the filtrate under reduced pressure.

-

Hydrolysis and Decarboxylation: Treat the residue with a 20% potassium hydroxide solution in isopropanol. Heat the mixture at 40-45°C for 2 hours.

-

Workup 2: Quench the reaction by adding it to water. Extract the product with hexane.

-

Final Isolation: Separate the organic (hexane) layer and distill off the solvent to obtain the crude this compound. The reported yield and purity for this method are approximately 91% and 85%, respectively.[2]

Safety Precautions: This procedure involves flammable solvents (hexane, isopropanol) and corrosive bases (potassium tert-butoxide, KOH). All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a cornerstone intermediate in the synthesis of Coenzyme Q10 and other valuable isoprenoid compounds. Its synthesis from naturally sourced solanesol represents a key industrial process that bridges natural product chemistry with pharmaceutical manufacturing. A thorough understanding of its structure, properties, and reaction pathways is essential for professionals engaged in the development and optimization of synthetic routes for these critical bioactive molecules. Future research may focus on developing more cost-effective and environmentally benign synthetic methods to further enhance its utility in the pharmaceutical field.

References

- Google Patents. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound.

-

PubChem. Solanesyl-PP | C45H76O7P2 | CID 21252289. [Link]

-

Cai, J., et al. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(3), 510. [Link]

-

Wikipedia. Acetone. [Link]

-

PubChem. Acetone | CH3-CO-CH3 | CID 180. [Link]

- Google Patents.

-

Journal of Solution Chemistry. Solvent Effect Correlations for Acetone: IR versus NMR Data for the Carbonyl Group. [Link]

-

Purosolv. Role of Acetone in Solubility Enhancement of Drugs. [Link]

-

YouTube. Purification and Drying: Acetone. [Link]

-

Journal of Applied Pharmaceutical Science. Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. [Link]

-

Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ResearchGate. (PDF) Solanesol Biosynthesis in Plants. [Link]

- Google Patents.

-

Sunresin. Acetone Purification and Cycling. [Link]

-

The Good Scents Company. farnesyl acetone, 762-29-8. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Jack Westin. Nmr Spectroscopy - Molecular Structure And Absorption Spectra. [Link]

- Google Patents. CN103274914A - Method for purifying acetone.

- Google Patents.

-

Purosolv. Unlocking the Potential: Pharma-Grade Acetone in Medicine. [Link]

-

NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

National Center for Biotechnology Information. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi. [Link]

-

Quora. How is the IUPAC's name of acetone determined?. [Link]

-

Gaylord Chemical. Acetone Solvent Properties. [Link]

-

Allen Institute. Acetone- Formula, Structure, Properties and Applications. [Link]

-

GJ Chemical. Acetone: The Industry's Go-To Solvent for Versatile Applications. [Link]

-

ResearchGate. Chemical composition and biological activities of acetone extract from the fruit of Acronychia pedunculata. [Link]

-

ResearchGate. Synthesis and process optimization of hydrogenation of natural anisyl acetone using Lewis acid as catalysts. [Link]

-

MDPI. Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. [Link]

-

Sci-Hub. Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. [Link]

-

PubMed. Antibacterial activity and mode of action of acetone crude leaf extracts of under-investigated Syzygium and Eugenia (Myrtaceae) species on multidrug resistant porcine diarrhoeagenic Escherichia coli. [Link]

-

National Center for Biotechnology Information. Investigation of the composition and antioxidant activity of acetone and methanol extracts of Daphne sericea L. and Daphne gnidioides L. [Link]

-

Department of Climate Change, Energy, the Environment and Water. Acetone. [Link]

Sources

- 2. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google Patents [patents.google.com]

- 3. Solanesol Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomall.in [biomall.in]

- 5. researchgate.net [researchgate.net]

- 6. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to the Natural Sourcing and Extraction of Solanesol for Solanesyl Acetone Synthesis

Foreword: The Strategic Importance of Solanesol

Solanesol, a long-chain, all-trans-nonaprenol (C45H74O), stands as a pivotal precursor in the synthesis of high-value biochemicals, most notably Coenzyme Q10 (CoQ10) and Vitamin K2 analogues.[1][2] Its unique nine-isoprene unit structure presents significant challenges for de novo chemical synthesis, making extraction from natural sources the only commercially viable route.[3][4] This guide offers a deep dive into the botanical reservoirs of solanesol, critically evaluates extraction and purification methodologies from a field-proven perspective, and outlines the subsequent synthesis of solanesyl acetone, a key intermediate for further pharmaceutical development. This document is intended for researchers, chemists, and process development scientists dedicated to advancing the production of these vital therapeutic compounds.

Part 1: Botanical Sources of Solanesol: A Comparative Analysis

Solanesol is predominantly found within the plant kingdom in the Solanaceae family, which includes tobacco, potato, tomato, eggplant, and pepper.[1][5][6] The concentration of solanesol is not uniform across these species or even within different tissues of the same plant, being primarily concentrated in the leaves.[3][7]

Primary Commercial Source: Tobacco (Nicotiana tabacum)

Tobacco leaves are the most commercially exploited source of solanesol due to their high concentration of the compound, which can reach up to 4.13% of the leaf's dry weight.[5][6] The accumulation of solanesol in tobacco is influenced by genetic factors, cultivation practices, and environmental conditions, with moderately high temperatures shown to increase its content.[3][8]

Alternative and Emerging Sources: Potato and Tomato Leaves

With a growing emphasis on waste stream valorization, the leaves of potato (Solanum tuberosum) and tomato (Solanum lycopersicum) plants, often discarded as agricultural waste, are gaining attention as viable alternative sources of solanesol.[9][10][11] While the concentration is generally lower than in tobacco, the sheer volume of this biomass makes it an economically attractive feedstock.[12][13] Research has demonstrated that potato foliage can contain solanesol levels ranging from 0.04% to 1.5% of dry weight.[14]

Quantitative Comparison of Solanesol Content in Solanaceae Species

| Botanical Source | Plant Part | Solanesol Content (% of Dry Weight) | Key Considerations |

| Tobacco (Nicotiana tabacum) | Leaves | 0.3 - 4.13%[5][6] | Highest concentration; established commercial source. |

| Potato (Solanum tuberosum) | Leaves & Stems | 0.04 - 1.5%[13][14] | Valorization of agricultural waste; content varies with cultivar and environmental stress.[14] |

| Tomato (Solanum lycopersicum) | Leaves | ~1%[9] | Abundant agricultural byproduct. |

| Eggplant (Solanum melongena) | Leaves | Variable, generally lower than tobacco[14] | Less commercially explored for solanesol extraction. |

| Pepper (Capsicum annuum) | Leaves | Variable, generally lower than tobacco[5][6] | Not a primary source for industrial extraction. |

Part 2: Extraction and Purification Methodologies: A Practical Guide

The extraction of solanesol from plant matrices is a critical step that dictates the overall process efficiency and final product purity. The choice of method is a balance between extraction yield, solvent consumption, processing time, and scalability.

Conventional Solvent Extraction

This traditional method involves the use of organic solvents like hexane, ethanol, or petroleum ether to solubilize solanesol from the dried and powdered plant material.[15][16]

Causality Behind the Protocol: The non-polar nature of solanesol dictates the use of non-polar or moderately polar solvents for effective extraction. Saponification is a crucial step to hydrolyze solanesol esters into free solanesol, thereby increasing the overall yield.[3][15]

Experimental Protocol: Saponification-Enhanced Solvent Extraction of Solanesol from Tobacco Leaves

-

Material Preparation: Air-dry and grind tobacco leaves to a fine powder (e.g., 40-60 mesh).

-

Initial Extraction: Macerate the powdered leaves in n-hexane (or petroleum ether) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture to separate the solvent extract from the plant debris.

-

Saponification: To the hexane extract, add an equal volume of 2 M ethanolic NaOH. Reflux the mixture at 60-70°C for 2-3 hours to ensure complete hydrolysis of solanesol esters.[15]

-

Phase Separation: After cooling, transfer the mixture to a separatory funnel. The saponified solanesol will remain in the hexane layer. Wash the organic phase sequentially with distilled water until the aqueous layer is neutral.

-

Solvent Removal: Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude solanesol extract.

Advanced Extraction Techniques

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed to enhance efficiency and reduce environmental impact.[5][6]

1. Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to cell wall disruption and enhanced mass transfer of solanesol into the solvent.[8][17] This technique significantly reduces extraction time and solvent consumption.[4]

Causality Behind the Protocol: Microwaves cause localized heating of intracellular water, creating pressure that ruptures cell walls and facilitates the release of target compounds. The choice of solvent is critical; polar solvents absorb microwave energy more efficiently. The addition of NaOH can further improve extraction efficiency by promoting saponification concurrently with extraction.[8][17]

Experimental Protocol: Microwave-Assisted Extraction (MAE) of Solanesol

-

Sample Preparation: Place 10 g of powdered tobacco leaves into a microwave-transparent extraction vessel.

-

Solvent Addition: Add 100 mL of 95% ethanol containing 0.05 M NaOH.[17]

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 400-600 W for a short duration (e.g., 2-5 minutes).[18] Optimize the time and power based on the specific microwave system.

-

Post-Extraction: Allow the mixture to cool, then filter to separate the extract.

-

Purification: Proceed with purification steps as outlined below.

2. Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[19] By manipulating temperature and pressure, the solvating power of CO2 can be tuned to selectively extract solanesol.[16] This method is considered "green" as it avoids the use of organic solvents.[9]

Causality Behind the Protocol: Supercritical CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. Its solvating power is a function of density, which is controlled by pressure and temperature. Adding a co-solvent (modifier) like ethanol can enhance the extraction of more polar compounds.[3][6]

Experimental Protocol: Supercritical CO2 Extraction of Solanesol

-

System Setup: Load the extraction vessel with dried and ground plant material.

-

Parameter Optimization: Set the extraction parameters. Optimal conditions for solanesol extraction are often found at pressures of 20-30 MPa and temperatures of 40-60°C.[3][19]

-

Extraction: Pump supercritical CO2 (with or without a co-solvent like 5-10% ethanol) through the vessel.

-

Collection: Depressurize the CO2 in a separator, causing the solanesol to precipitate and be collected.

-

Fractionation: Further fractionation can be achieved by sequential depressurization.

Workflow for Solanesol Extraction and Purification

Caption: Workflow from plant material to high-purity solanesol.

Purification of Crude Solanesol

The crude extract typically contains a mixture of lipids, pigments, and other phytochemicals. A multi-step purification process is necessary to achieve high-purity solanesol (>90%).[15][20]

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. A non-polar solvent like petroleum ether is used to load the column, and the polarity of the eluent is gradually increased by adding ethyl acetate.[15] Solanesol is eluted with a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).

-

Crystallization: The fractions containing solanesol are pooled and concentrated. The residue is dissolved in a minimal amount of a hot solvent like methanol or ethanol and then cooled to induce crystallization.[15][21] Low temperatures (-15 to -20°C) can improve the yield.[21] The crystals are collected by filtration and can be recrystallized to further enhance purity.

Part 3: Synthesis of this compound from Solanesol

This compound is a crucial intermediate in the synthesis of CoQ10. The synthesis involves the conversion of the terminal hydroxyl group of solanesol to a ketone. A common route proceeds via a solanesyl halide intermediate.[22]

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main steps:

-

Halogenation: Conversion of solanesol to solanesyl bromide.

-

Acetoacetylation: Reaction of solanesyl bromide with an acetoacetate equivalent to form this compound.

Caption: Synthetic route from solanesol to this compound.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Preparation of Solanesyl Bromide

-

Reaction Setup: Dissolve purified solanesol (1 equivalent) in an inert solvent such as n-hexane or toluene in a reaction flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0-5°C. Add phosphorus tribromide (PBr3) (approx. 0.4 equivalents) dropwise while maintaining the temperature. The use of a phase transfer catalyst can be employed if using aqueous HBr.[22]

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude solanesyl bromide. This intermediate is often used directly in the next step without further purification.

Step 2: Preparation of this compound

-

Base and Acetoacetate Preparation: In a separate flask, prepare a solution of sodium ethoxide in ethanol or use another suitable base like sodium hydride in a solvent like THF. Add ethyl acetoacetate (1.1 equivalents) to the base at 0-5°C to form the enolate.

-

Coupling Reaction: Add the crude solanesyl bromide (1 equivalent) dissolved in the reaction solvent to the enolate solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis and Decarboxylation: After the coupling reaction is complete (monitored by TLC), add an aqueous acid solution (e.g., dilute HCl) and heat the mixture to reflux to effect hydrolysis and decarboxylation of the acetoacetic ester intermediate.

-

Work-up and Purification: After cooling, extract the product with an organic solvent (e.g., hexane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography on silica gel to yield the final product.[22]

Conclusion

The journey from a humble leaf of a Solanaceae plant to a highly pure pharmaceutical intermediate like this compound is a multi-stage process demanding expertise in botany, extraction chemistry, and organic synthesis. While tobacco remains the industrial mainstay for solanesol, the economic and environmental benefits of utilizing agricultural waste from potato and tomato farming are compelling drivers for future development. Advances in extraction technologies, particularly MAE and SFE, offer greener and more efficient alternatives to traditional solvent-based methods. The synthetic route to this compound, though established, requires careful control of reaction conditions to ensure high yields and purity. This guide provides a foundational framework for professionals in the field to navigate the complexities of sourcing and utilizing this invaluable natural product.

References

- Chen, J., & Liu, Y. (2006). Microwave-assisted extraction of solanesol from tobacco leaves.

- Yan, N., et al. (2019).

- Zhang, Y., et al. (2025). Solanesol: a promising natural product. Frontiers in Pharmacology, 16.

- Widyastuti, N., et al. (2021). Optimization of Solanesol Extraction from Nicotiana tabacum L Virginia Leaves. AIP Conference Proceedings, 2342(1), 020002.

- Zhang, Y., et al. (2025). Solanesol: a promising natural product. Frontiers in Pharmacology, 16.

- Gozan, M., et al. (2021). Solanesol sequential extraction from tobacco leaves using microwave-ultrasound-assisted extraction (MUAE): MAE optimization. IOP Conference Series: Earth and Environmental Science, 733(1), 012111.

- Arab, A. A., et al. (2019).

- Gu, Z., et al. (2011). A new method of extraction and purification of solanesol from tobacco extracts. 2011 International Conference on New Technology of Agricultural Engineering.

- Sun, C., et al. (2018). Study on Supercritical Fluid Extraction of Solanesol from Industrial Tobacco Waste. The Journal of Supercritical Fluids, 138, 133-140.

- Arab, A. A., et al. (2019).

- Gu, Z., et al. (2011). A New Method of Extraction and Purification of Solanesol from Tobacco Extracts. 2011 International Conference on New Technology of Agricultural Engineering.

- Yan, N., et al. (2019). Separation and purification of solanesol from tomato leaves using microwave-assisted extraction.

- Widyasari, R., et al. (2020). Techno-economic analysis of solanesol production from tobacco leaves using ultrasound-assisted extraction. E3S Web of Conferences, 142, 02003.

- Wikipedia. (2023). Solanesol.

- CN101182284A - Method for extracting highly purified solanesol from potato leaves, tobacco leaves and/or tobacco stems.

- Gozan, M., et al. (2024). Optimization of power, duration, and water in solanesol extraction from virginia nicotiana tabacum l. leave. E3S Web of Conferences, 503, 07009.

- Rodriguez, A. R., et al. (2008). Supercritical fluid extraction of tobacco leaves: A preliminary study on the extraction of solanesol. The Journal of Supercritical Fluids, 45(2), 171-176.

- Spud Smart. (2016).

- Rowland, R. L., et al. (1956). Flue-cured Tobacco. I. Isolation of Solanesol, an Unsaturated Alcohol. Journal of the American Chemical Society, 78(18), 4680-4685.

- de la Ossa, E. M., et al. (2021). Model assisted supercritical fluid extraction and fractionation of added-value products from. The Journal of Supercritical Fluids, 175, 105267.

- Li, H., et al. (2019). Simple and Standardized Method for the Determination of Total Solanesol in Potato Leaves and Its Extracts Based on HPLC-MS.

- Taylor, M. A., et al. (2016). Environmental and Genetic Factors Associated with Solanesol Accumulation in Potato Leaves. Frontiers in Plant Science, 7.

- CN1951888A - Process for purifying solanesol

- Zhang, J., et al. (2020). Research Progress on Solanesol Extraction from Tobacco Wastes. Current Organic Chemistry, 24(2), 169-178.

- Xiang, Z., et al. (2017). Organ- and Growing Stage-Specific Expression of Solanesol Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with Solanesol Content. International Journal of Molecular Sciences, 18(4), 843.

- BenchChem. (2025).

- US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound.

- Banožić, M., et al. (2020). Bioactivity of solanesol extracted from tobacco leaves with carbon dioxide–ethanol fluids. Industrial Crops and Products, 154, 112658.

- Rodriguez, A. R., et al. (2008). Supercritical fluid extraction of tobacco leaves: A preliminary study on the extraction of solanesol. The Journal of Supercritical Fluids, 45(2), 171-176.

- Patel, K., et al. (2011). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 2(7), 1635-1646.

- Yan, N., et al. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 510.

- Yan, N., et al. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 510.

- Yan, N., et al. (2019). Biosynthetic Pathway for the C45 Polyprenol, Solanesol, in Tobacco. Plants, 8(11), 461.

Sources

- 1. Solanesol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Frontiers | Solanesol: a promising natural product [frontiersin.org]

- 6. Solanesol: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. A benign process for the recovery of solanesol from tomato leaf waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spudsmart.com [spudsmart.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Environmental and Genetic Factors Associated with Solanesol Accumulation in Potato Leaves [frontiersin.org]

- 15. A new method of extraction and purification of solanesol from tobacco extracts | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. uvadoc.uva.es [uvadoc.uva.es]

- 17. Microwave-assisted extraction of solanesol from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholar.ui.ac.id [scholar.ui.ac.id]

- 19. researchgate.net [researchgate.net]

- 20. A new method of extraction and purification of solanesol from tobacco extracts | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 21. CN101182284A - Method for extracting highly purified solanesol from potato leaves, tobacco leaves and/or tobacco stems - Google Patents [patents.google.com]

- 22. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google Patents [patents.google.com]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Solanesyl Acetone from Solanesol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Solanesol, a C45 isoprenoid alcohol, is a pivotal intermediate in the biosynthesis of essential molecules such as Coenzyme Q10 and Vitamin K2.[1][2] Its degradation product, solanesyl acetone, is also of significant interest. While the biosynthesis of solanesol via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is well-elucidated, the endogenous conversion of solanesol to this compound in biological systems remains a subject of scientific inquiry.[2][3] This technical guide provides a comprehensive overview of the established biosynthesis of solanesol and puts forth a scientifically grounded, hypothesized pathway for its conversion to this compound. Drawing upon the known mechanisms of carotenoid cleavage dioxygenases (CCDs) and the oxidative degradation patterns of solanesol, we propose a plausible enzymatic route.[4][5] This document is intended to serve as a foundational resource for researchers in the fields of biochemistry, natural product chemistry, and drug development, providing both a theoretical framework and actionable experimental protocols to investigate this intriguing metabolic transformation.

Introduction: The Significance of Solanesol and its Derivatives

Solanesol is a long-chain, all-trans-nonaprenol predominantly found in plants of the Solanaceae family, such as tobacco, potatoes, and tomatoes.[6] Its nine isoprene units make it a crucial building block for the side chains of vital quinones, including plastoquinone in plants and ubiquinone (Coenzyme Q10) in a wide range of organisms.[2][7] The significant commercial demand for Coenzyme Q10, a potent antioxidant and a key component of the mitochondrial electron transport chain, underscores the importance of understanding the complete metabolic fate of its precursor, solanesol.[1]

This compound, a ketone derivative of solanesol, represents a product of oxidative cleavage. While its natural occurrence and physiological role are not as well-defined as that of solanesol, its presence as a degradation product of solanesol is known.[8] Understanding the potential for a controlled enzymatic conversion of solanesol to this compound could open new avenues for the biotechnological production of valuable isoprenoid compounds.

The Established Biosynthesis of Solanesol: The MEP Pathway

Solanesol biosynthesis in higher plants occurs within the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][9] This pathway is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key enzymatic steps leading to the formation of solanesyl diphosphate (SPP), the direct precursor to solanesol, are summarized below:

-

Formation of C5 Precursors (IPP and DMAPP): The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.

-

Chain Elongation: Solanesyl diphosphate synthase (SPS) catalyzes the sequential condensation of eight molecules of IPP with one molecule of DMAPP, FPP, or GGPP to form the C45 SPP.[2]

-

Final Dephosphorylation: SPP is then dephosphorylated to yield free solanesol. The specific phosphatase responsible for this final step is yet to be definitively identified.

The regulation of solanesol accumulation is complex and influenced by both genetic and environmental factors. For instance, moderately high temperatures have been shown to upregulate the expression of key biosynthetic genes, leading to increased solanesol content in tobacco leaves.[6][10]

Caption: The MEP pathway for solanesol biosynthesis in plant plastids.

A Hypothesized Pathway for the Conversion of Solanesol to this compound

While a definitive enzymatic pathway for the conversion of solanesol to this compound has not been elucidated in the literature, a strong body of indirect evidence points towards the action of a specific class of enzymes: the Carotenoid Cleavage Dioxygenases (CCDs) .

The Rationale: The Role of Carotenoid Cleavage Dioxygenases

CCDs are a superfamily of non-heme iron-containing enzymes that catalyze the oxidative cleavage of double bonds in carotenoids and other isoprenoid molecules.[4][11] This enzymatic reaction is crucial for the production of a wide array of biologically active apocarotenoids, including hormones, signaling molecules, and aroma compounds.[12]

Several key characteristics of CCDs support their potential role in the conversion of solanesol to this compound:

-

Broad Substrate Specificity: Many CCDs, particularly those in the CCD1 and CCD4 subfamilies, exhibit broad substrate specificity, acting on various linear and cyclic carotenoids.[5][13] This promiscuity suggests that a long-chain, acyclic isoprenoid alcohol like solanesol could serve as a substrate.

-

Oxidative Cleavage Mechanism: The fundamental reaction catalyzed by CCDs is the dioxygen-dependent cleavage of a carbon-carbon double bond, resulting in the formation of two carbonyl-containing products (aldehydes or ketones).[4] This mechanism directly aligns with the transformation of a portion of the solanesol molecule into an acetone moiety.

-

Known Degradation Products of Solanesol: The oxidative degradation of solanesol, particularly through ozonolysis, is known to produce a series of isoprenoid acetones, including geranylacetone and farnesylacetone.[8][14] This demonstrates the chemical feasibility of cleaving the solanesol backbone to yield acetone-containing fragments. An enzymatic process could catalyze a similar, more specific cleavage.

The Proposed Enzymatic Reaction

We hypothesize that a CCD-like enzyme catalyzes the oxidative cleavage of the terminal isoprene unit's double bond in solanesol. This reaction would proceed as follows:

-

Enzyme-Substrate Binding: Solanesol binds to the active site of the CCD enzyme.

-

Oxygen Activation: The non-heme iron center of the enzyme activates molecular oxygen.

-

Oxidative Cleavage: The activated oxygen attacks the C2-C3 double bond of the terminal isoprene unit of solanesol.

-

Product Formation: The cleavage of this double bond would yield two primary products:

-

This compound: The C43 ketone.

-

A C2 fragment (likely released as a smaller, volatile compound).

-

Caption: Hypothesized enzymatic conversion of solanesol to this compound.

Experimental Protocols for Pathway Validation

The validation of this hypothesized pathway requires a multi-pronged experimental approach, encompassing enzyme assays with purified or recombinant enzymes, and the analysis of reaction products.

Protocol 1: In Vitro Enzymatic Assay with a Recombinant Carotenoid Cleavage Dioxygenase

This protocol describes the expression of a candidate CCD enzyme in a heterologous host (e.g., E. coli) and the subsequent in vitro assay with solanesol as a substrate.

Step-by-Step Methodology:

-

Gene Selection and Cloning:

-

Identify candidate CCD genes from a solanesol-producing plant (e.g., Nicotiana tabacum) through bioinformatic analysis. The CCD1 and CCD4 subfamilies are primary targets.[15]

-

Amplify the full-length coding sequence of the candidate gene by PCR.

-

Clone the amplified gene into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag) for purification.

-

-

Heterologous Expression and Protein Purification:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18-25°C) to enhance protein solubility.

-

Harvest the bacterial cells and lyse them by sonication.

-

Purify the recombinant CCD enzyme from the soluble fraction using affinity chromatography (e.g., GST-agarose or Ni-NTA resin).[13]

-

Confirm the purity and size of the recombinant protein by SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified recombinant CCD enzyme (1-5 µg)

-

Solanesol (substrate) dissolved in a suitable detergent (e.g., Triton X-100) to ensure solubility in the aqueous buffer.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors: FeSO₄ (e.g., 1 mM) and ascorbate (e.g., 5 mM)

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Include a boiled enzyme control to account for non-enzymatic degradation.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the lipid-soluble products with an organic solvent (e.g., hexane or ethyl acetate).

-

Dry the organic phase and resuspend the residue in a suitable solvent for analysis.

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Products

This protocol outlines the parameters for the detection and identification of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 min at 300°C.

-

-

Injector Temperature: 280°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-700.

Procedure:

-

Sample Preparation: Derivatize the extracted products if necessary to improve volatility and chromatographic behavior.

-

Injection: Inject 1 µL of the sample into the GC inlet.

-

Data Acquisition: Acquire data in full scan mode.

-

Compound Identification:

-

Compare the retention time and mass spectrum of any potential product peak with that of a synthesized this compound standard.[9]

-

Search the mass spectrum against a commercial library (e.g., NIST, Wiley).

-

Data Presentation and Interpretation

Quantitative data from multiple experiments should be summarized for clear comparison.

Table 1: Hypothetical Results of an In Vitro CCD Assay with Solanesol

| Assay Condition | Substrate | Enzyme | This compound Detected (ng/µL) |

| Experimental | Solanesol | Active CCD | 15.2 ± 2.1 |

| Control 1 | Solanesol | Boiled CCD | Not Detected |

| Control 2 | No Solanesol | Active CCD | Not Detected |

Conclusion and Future Directions

The biosynthetic pathway from solanesol to this compound remains an uncharted area of plant metabolism. The hypothesis presented in this guide, centered on the activity of carotenoid cleavage dioxygenases, provides a logical and testable framework for future research. The successful identification of an enzyme capable of this conversion would not only fill a significant knowledge gap but also present opportunities for the biotechnological production of novel isoprenoid compounds. Future research should focus on screening a wider range of CCDs from different plant sources for their activity on solanesol and characterizing the kinetic properties of any identified enzymes.

References

-

Yan, N., Liu, Y., Zhang, H., Du, Y., Liu, X., & Zhang, Z. (2018). RNA Sequencing Provides Insights into the Regulation of Solanesol Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature. Biomolecules, 8(4), 165. [Link]

-

Yan, N., Liu, Y., Zhang, H., Du, Y., Liu, X., Shi, J., & Liu, Y. (2018). RNA Sequencing Provides Insights into the Regulation of Solanesol Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature. Biomolecules, 8(4), 165. [Link]

-

Gai, Y., Liu, Y., Zhang, H., Du, Y., Liu, X., & Zhang, Z. (2019). Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods. Molecules, 24(15), 2828. [Link]

-

Yan, N., Liu, Y., Zhang, H., Du, Y., Liu, X., & Zhang, Z. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 510. [Link]

-

Yan, N., Liu, Y., Zhang, H., Du, Y., Liu, X., & Zhang, Z. (2016). Organ- and Growing Stage-Specific Expression of Solanesol Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with Solanesol Content. International Journal of Molecular Sciences, 17(9), 1499. [Link]

-

Risner, C. H. (2002). Identification of oxidation products of solanesol produced during air sampling for tobacco smoke by electrospray mass spectrometry and HPLC. Analyst, 127(12), 1662-1668. [Link]

-

Kloer, D. P., Ruch, C., Al-Babili, S., Beyer, P., & Schulz, G. E. (2005). Preparation of carotenoid cleavage dioxygenases for X-ray crystallography. Methods in Enzymology, 398, 337-346. [Link]

-

Risner, C. H. (2002). Identification of oxidation products of solanesol produced during air sampling for tobacco smoke by electrospray mass spectrometry and HPLC. The Analyst, 127(12), 1662–1668. [Link]

-

Koliwer-Brandl, H., & Krings, U. (2015). Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs). Archives of Biochemistry and Biophysics, 572, 115-124. [Link]

-

Gomez-Gomez, L., & Rodriguez-Concepcion, M. (2019). Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases. In Plant and Food Analysis (pp. 47-60). Humana, New York, NY. [Link]

- Narayana, L., & L, S. (2008). Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound. U.S.

-

Ma, Y., Zhang, Y., Li, J., Yang, J., & Li, Y. (2019). Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes. Frontiers in Plant Science, 10, 1373. [Link]

-

Wu, W., Zhang, L., & Watson, C. H. (2013). Determination of Free Solanesol Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 51(8), 754-759. [Link]

-

S, S., & G, K. (2012). Determination of Solanesol in Tobacco Extract. ResearchGate. [Link]

-

Zhang, J., Wang, Y., & Li, S. (2011). Rapid determination of total solanesol in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS. Journal of Separation Science, 34(11), 1279-1285. [Link]

-

Prado-Cabrero, A., Scherzinger, D., Avalos, J., & Al-Babili, S. (2007). In vitro characterization of a carotenoid cleavage dioxygenase from Nostoc sp. PCC 7120 reveals a novel cleavage pattern, cytosolic localization and induction by highlight. Molecular Microbiology, 66(5), 1204-1215. [Link]

-

Kim, H. S., & Keasling, J. D. (2011). New Insight into the Cleavage Reaction of Nostoc sp. Strain PCC 7120 Carotenoid Cleavage Dioxygenase in Natural and Nonnatural Carotenoids. Journal of Biological Chemistry, 286(20), 17777-17783. [Link]

-

Vogel, J. T., Tan, B. C., McCarty, D. R., & Klee, H. J. (2008). The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions. Journal of Biological Chemistry, 283(17), 11364-11373. [Link]

-

Auldridge, M. E., & Klee, H. J. (2016). Analysis and manipulation of specialized metabolism in solanaceae. Doctoral dissertation, University of Florida. [Link]

-

Zorn, H., & Bouvier, F. (2009). Production of a recombinant carotenoid cleavage dioxygenase from grape and enzyme assay in water-miscible organic solvents. Scilit. [Link]

-

Zorn, H., & Bouvier, F. (2009). Production of a recombinant carotenoid cleavage dioxygenase from grape and enzyme assay in water-miscible organic solvents. ResearchGate. [Link]

-

Auldridge, M. E., & McCarty, D. R. (2006). Carotenoid cleavage dioxygenases and their apocarotenoid products in plants. Journal of Plant Research, 119(1), 79-86. [Link]

-

Naranjo-Arcos, M. A., & Rodriguez-Concepcion, M. (2021). Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions. Antioxidants, 10(6), 934. [Link]

-

He, S., & Wu, J. (2010). Biosynthetic Pathway for the C45 Polyprenol, Solanesol, in Tobacco. ResearchGate. [Link]

-

Schwartz, S. H., Tan, B. C., & McCarty, D. R. (2001). Characterization of a Novel Carotenoid Cleavage Dioxygenase from Plants. ResearchGate. [Link]

-

Schwartz, S. H., Tan, B. C., & McCarty, D. R. (2001). Characterization of a Novel Carotenoid Cleavage Dioxygenase from Plants. Scilit. [Link]

-

Gai, Y., Liu, Y., Zhang, H., Du, Y., Liu, X., & Zhang, Z. (2019). Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods. Molecules, 24(15), 2828. [Link]

-

Li, C., Wang, Y., Liu, Y., Li, S., & Li, G. (2022). Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar. International Journal of Molecular Sciences, 23(3), 1362. [Link]

-

Jozwiak, A., & Krol, E. (2020). Synthesis and Biological Activity of Polyprenols. ResearchGate. [Link]

-

Wang, P., Zhao, S., Wang, T., Xu, Y., & Xia, Z. (2019). Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco. International Journal of Molecular Sciences, 20(22), 5779. [Link]

-

Müller, C., & Bracher, F. (2018). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Molecules, 23(9), 2322. [Link]

-

Kondou, H., & Ishiwatari, R. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. ResearchGate. [Link]

-

Kondou, H., & Ishiwatari, R. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. SCIRP. [Link]

-

Zha, J., & Koffas, M. A. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolic Engineering, 56, 113-122. [Link]

-

de Castro, M. J. L., & de Leon, J. A. (2021). Enzymatic Activity of Polyphenol Oxidase: A Laboratory Experiment in Flexible Learning. Kimika, 32(2), 1-8. [Link]

-

Miller, M. L., & Treado, P. J. (2021). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. Applied Sciences, 11(11), 5099. [Link]

-

Salminen, J. P., & Karonen, M. (2011). Different routes of enzymatic oxidation of phenolics. ResearchGate. [Link]

-

Oszmiański, J., & Lee, C. Y. (1990). Enzymatic oxidation of polyphenols in fruit products and model solutions. Biblioteka Nauki. [Link]

-

Zhang, J., & Li, S. (2011). Synthesis route for compounds 401–428. a, acetone, K2CO3, TsCl, reflux,... ResearchGate. [Link]

-

Macheix, J. J., Sapis, J. C., & Fleuriet, A. (1991). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Food Chemistry, 42(3), 269-281. [Link]

-

Rasmussen, J. K. (1977). acetone trimethysilyl enol ether. Organic Syntheses, 57, 128. [Link]

-

Drake, N. L., & Allen, P. (1923). Benzalacetone. Organic Syntheses, 3, 17. [Link]

-

Smith, A. B. (1988). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA Sequencing Provides Insights into the Regulation of Solanesol Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]